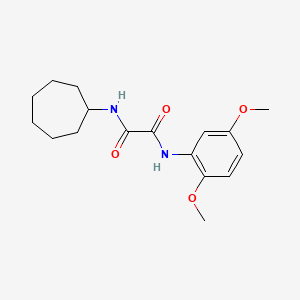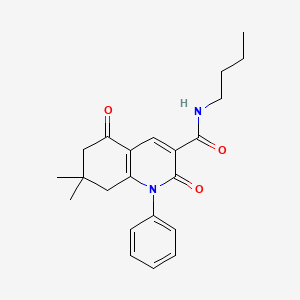
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (abbreviated as TBB) is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB belongs to the family of pyrimidinetriones and is known for its unique chemical properties, which make it an ideal candidate for several research studies.
Mécanisme D'action
The mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of RNA polymerase II, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). This compound has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-kB) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. This compound is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, this compound also has some limitations, including its low water solubility, which can limit its application in biological studies. This compound is also known to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of this compound-based drugs for cancer treatment and the synthesis of this compound-based materials for various applications. This compound-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery, and further research in this area is needed. This compound-based nanoparticles also hold promise for various applications, including biomedical imaging and drug delivery. Further studies are also needed to elucidate the mechanism of action of this compound and to investigate its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications in various fields. This compound has been extensively studied for its potential use in medicinal chemistry, materials science, and nanotechnology. This compound has also been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, this compound also has some limitations, including its low water solubility and cytotoxicity at high concentrations. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in other fields.
Méthodes De Synthèse
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the most commonly used method involves the reaction of 4-tert-butylbenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The reaction yields this compound as a yellow crystalline solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery. In nanotechnology, this compound has been used as a precursor for the synthesis of gold nanoparticles, which have been shown to exhibit enhanced stability and catalytic activity.
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)12-8-6-11(7-9-12)10-13-14(20)18(4)16(22)19(5)15(13)21/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXJCYKCHHMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)
![4-bromo-3-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5089645.png)
![N-{4-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5089650.png)
![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5089658.png)
![2-(2,4-dinitrophenyl)-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B5089661.png)
![ethyl 4-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5089673.png)

![3-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B5089675.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
